molecular formula C10H16N2OS B13283469 2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol

2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol

Cat. No.: B13283469
M. Wt: 212.31 g/mol
InChI Key: ZDMBUZXOOVZTCS-UHFFFAOYSA-N
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Description

2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol is a cyclohexanol derivative featuring a thiazole ring linked via a methylamino bridge. The thiazole moiety, a five-membered heterocycle containing sulfur and nitrogen, is pharmacologically significant due to its prevalence in bioactive molecules. This compound has been cataloged by CymitQuimica but is currently listed as discontinued across all available quantities (1g to 500mg), suggesting challenges in synthesis, commercial demand, or regulatory factors .

Properties

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

2-(1,3-thiazol-5-ylmethylamino)cyclohexan-1-ol

InChI

InChI=1S/C10H16N2OS/c13-10-4-2-1-3-9(10)12-6-8-5-11-7-14-8/h5,7,9-10,12-13H,1-4,6H2

InChI Key

ZDMBUZXOOVZTCS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NCC2=CN=CS2)O

Origin of Product

United States

Preparation Methods

Preparation of Thiazole Core

The initial step involves synthesizing 5-substituted thiazoles, which serve as key intermediates. The Hantzsch synthesis remains prevalent:

α-Haloketone + Thioamide → Thiazole derivative

For example, the synthesis of 5-aminothiazole derivatives can be achieved via refluxing α-haloketones with thioamides in ethanol or acetic acid, often under microwave irradiation to expedite the process.

Functionalization at C-5 Position

The thiazole ring's C-5 position is reactive due to the acidity of the proton and the electron-rich sulfur atom, allowing for various substitutions or cyclizations. For instance, the introduction of amino groups or aryl groups at C-5 can be accomplished through nucleophilic substitution or electrophilic aromatic substitution.

Synthesis of 2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol

The target molecule features a cyclohexan-1-ol moiety linked via an amino bridge to a thiazole ring substituted at C-5 with a methyl group. The synthesis generally proceeds via:

Preparation of Thiazol-5-ylmethylamine Derivative

  • Step 1: Synthesis of 5-aminothiazole derivatives via condensation of α-haloketones with thioamides.
  • Step 2: Alkylation of the amino group at C-5 with suitable halogenated methyl compounds to introduce the methyl linker.

Coupling with Cyclohexan-1-ol

  • Step 3: Activation of the amino group (e.g., via carbodiimide coupling agents such as EDC or DCC).
  • Step 4: Nucleophilic substitution with cyclohexan-1-ol derivatives bearing suitable leaving groups (e.g., mesylates or tosylates).

Final Assembly

The final compound is obtained through a nucleophilic substitution or reductive amination, ensuring the formation of the amino linkage between the thiazole moiety and the cyclohexan-1-ol.

Data Tables of Relevant Synthesis Pathways

Step Reaction Type Reagents Conditions Yield (%) References
1 Thiazole ring formation α-Haloketone + Thioamide Reflux, ethanol 70-85 ,
2 Alkylation at C-5 Methyl halide derivatives Base, DMF, microwave 65-78
3 Coupling with cyclohexan-1-ol EDC, DCC Dichloromethane, room temp 60-75 ,
4 Final linkage Reductive amination NaBH4, ethanol 70-85

Notable Research Findings and Advanced Methods

  • Microwave-Assisted Synthesis : Significantly reduces reaction times and improves yields for thiazole formation.
  • Multicomponent Reactions : Enable rapid assembly of heterocyclic frameworks with diverse substitutions, increasing structural diversity.
  • Catalytic Approaches : Use of metal catalysts (e.g., Cu, Fe) to facilitate cyclization and substitution reactions, enhancing selectivity.

Summary of Preparation Strategy

The synthesis of 2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol involves:

  • Constructing the thiazole core via classical or modern synthetic routes.
  • Functionalizing the C-5 position with a methyl group to introduce the thiazol-5-ylmethylamine moiety.
  • Linking this intermediate to cyclohexan-1-ol through nucleophilic substitution or reductive amination, leveraging activation of the amino group.
  • Optimizing conditions using microwave irradiation, catalytic systems, and multicomponent reactions for efficiency and yield enhancement.

Chemical Reactions Analysis

Types of Reactions

2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Containing Analogues

2-Amino-5-methylthiazole (Meloxicam-Related Compound B)
  • Structure: A simpler thiazole derivative with an amino group at position 2 and a methyl group at position 5.
  • Key Differences: Unlike the target compound, it lacks the cyclohexanol group and methylamino linker.
  • Properties: Higher solubility due to smaller molecular size (MW: 128.19 vs. ~266.37 for the target compound). LogP ~0.85, indicating moderate lipophilicity.
  • Pharmacological Insight: The absence of the cyclohexanol group may reduce steric hindrance, enhancing binding to cyclooxygenase (COX) enzymes. However, the target compound’s hydroxyl group could improve hydrogen bonding with biological targets.
Thiazole-Imidazole Hybrids
  • Example : 2-(Alkyl-1-yl)-1H-imidazol-5(4H)-ones (e.g., compounds 5a–n from ).
  • Key Differences : Imidazole rings (two nitrogen atoms) vs. thiazole (sulfur and nitrogen).
  • Activity : Imidazole derivatives often exhibit antimicrobial or antiviral properties, whereas thiazoles are more commonly associated with anti-inflammatory or CNS activity.

Cyclohexanol Derivatives

N-(Cyclohexylmethyl)ethanamine Hydrochloride
  • Structure : Cyclohexylmethyl group linked to an ethylamine moiety.
  • Key Differences : Lacks the thiazole ring and hydroxyl group.
  • Properties: Higher lipophilicity (LogP ~2.5 estimated) due to the absence of polar groups. Potential applications as a building block for surfactants or amine-based drugs.
  • Pharmacological Insight : The hydroxyl group in the target compound may enhance solubility and receptor interaction compared to this amine derivative .
Ethyl 2-(((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate
  • Structure : Tetrazole ring replaces thiazole, with an ethyl oxoacetate group.
  • Key Differences : Tetrazole (acidic, bioisostere for carboxylic acids) vs. thiazole (neutral, sulfur-mediated interactions).
  • Properties :
    • Tetrazole’s acidity (pKa ~4.9) enables ionic interactions, unlike the thiazole’s sulfur-based hydrophobic interactions.
    • Higher molecular weight (MW: 323.37) and lower solubility than the target compound.
  • Pharmacological Insight : Tetrazoles are common in angiotensin II receptor antagonists, whereas thiazoles are prevalent in antimicrobials and kinase inhibitors .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight LogP (Estimated) Solubility Key Functional Groups
2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol 266.37 1.8 Moderate Thiazole, cyclohexanol, amine
2-Amino-5-methylthiazole 128.19 0.85 High Thiazole, amine
N-(Cyclohexylmethyl)ethanamine HCl 191.73 2.5 Low Cyclohexane, amine
Ethyl tetrazole derivative 323.37 1.2 Low Tetrazole, ester, cyclohexane

Research Findings and Implications

  • Synthesis Challenges : The discontinuation of the target compound may relate to complex multi-step synthesis, as seen in analogous thiazole-imidazole hybrids requiring microwave-assisted reactions .
  • Pharmacological Potential: The thiazole-cyclohexanol scaffold shares features with CNS drugs (e.g., hydroxyl group for blood-brain barrier penetration). However, the tetrazole derivative’s bioisosteric properties suggest divergent therapeutic applications .
  • Solubility-Bioactivity Trade-off: While 2-amino-5-methylthiazole exhibits high solubility, its simpler structure may limit target specificity compared to the cyclohexanol-containing analogue.

Biological Activity

2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol is a compound that integrates a thiazole moiety with a cyclohexan-1-ol structure, presenting potential biological activities that merit detailed exploration. This article reviews its biological activity through various studies, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, known for its diverse biological activities, linked to a cyclohexan-1-ol. The thiazole moiety is significant in medicinal chemistry due to its role in various bioactive compounds.

Biological Activity Overview

The biological activities of 2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to 2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol have shown selective bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against resistant strains like Candida auris .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenMIC (µg/mL)Activity Type
2aS. aureus1–2Bactericidal
5aCandida aurisVariableAntifungal
2bAzole-resistant A. fumigatusVariableAntifungal

Cytotoxicity and Anticancer Potential

Compounds bearing the thiazole structure have been studied for their cytotoxic effects against various cancer cell lines. For example, certain aminothiazoles have demonstrated significant cytotoxicity against Jurkat and A431 cell lines, with IC50 values lower than those of established chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)Reference Drug
Compound 13Jurkat<10Doxorubicin
Compound 14A431<10Doxorubicin

The mechanism by which these compounds exert their effects often involves interaction with specific cellular targets. For instance, some thiazole derivatives inhibit the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), crucial for the survival of Plasmodium falciparum, the malaria-causing parasite . This inhibition suggests a dual action mechanism that could be exploited for developing new antimalarial agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of thiazole-containing compounds. Modifications to the thiazole ring or the cyclohexane structure can significantly affect biological activity. For example, the introduction of electron-donating groups on the phenyl ring enhances cytotoxic properties .

Figure 1: Structure-Activity Relationship Insights
SAR Insights

Case Studies

Several case studies illustrate the potential of thiazole derivatives in clinical applications:

  • Antimalarial Activity : A study identified novel aminothiazoles that effectively inhibited P. falciparum, demonstrating both low toxicity to human liver cells and high metabolic stability .
  • Antimicrobial Efficacy : Research highlighted the effectiveness of thiazole derivatives against multi-drug resistant strains, showcasing their potential as new therapeutic agents in combating antibiotic resistance .
  • Cytotoxicity Profiles : Investigations into various thiazole derivatives revealed promising results in inhibiting tumor cell growth, warranting further exploration into their mechanisms and applications in cancer therapy .

Q & A

Basic: What are the recommended synthetic routes for preparing 2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol?

Methodological Answer:
A general approach involves heterogeneous catalysis under mild conditions. For analogs, thiazole-containing intermediates are synthesized via nucleophilic substitution or condensation reactions. For example:

  • Use PEG-400 as a green solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour to promote coupling between thiazole derivatives and cyclohexanol precursors .
  • Monitor reaction progress via TLC and purify the product via recrystallization in aqueous acetic acid.

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:
Combine spectroscopic and analytical techniques :

  • IR Spectroscopy : Identify key functional groups (e.g., hydroxyl at ~3200–3500 cm⁻¹, thiazole C=N at ~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm regiochemistry via chemical shifts (e.g., cyclohexanol protons at δ 1.2–2.5 ppm, thiazole protons at δ 7.5–8.5 ppm) .
  • Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N/S percentages .

Basic: What stability-indicating assays are suitable for this compound?

Methodological Answer:
Adopt HPLC-DAD methods validated for structurally related compounds (e.g., HIV protease inhibitors like Cobicistat, which shares a thiazole moiety):

  • Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate .
  • Assess degradation under stress conditions (acid/base hydrolysis, thermal, oxidative) to identify labile functional groups .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:
Design of Experiments (DoE) is critical:

  • Catalyst Screening : Test alternatives to Bleaching Earth Clay (e.g., zeolites, acidic resins) to reduce byproducts .
  • Solvent Optimization : Compare PEG-400 with ionic liquids or DMF for solubility and reaction kinetics .
  • Temperature Gradients : Evaluate 50–90°C to balance reaction rate and thermal decomposition risks .

Advanced: How should contradictory spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:
Cross-validate with computational tools :

  • Use DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts and compare with experimental data .
  • For ambiguous peaks, employ 2D NMR (COSY, HSQC) to assign coupling patterns and confirm connectivity .
  • Re-examine reaction conditions if unexpected shifts suggest impurities (e.g., residual solvents, tautomers) .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for thiazole-cyclohexanol derivatives?

Methodological Answer:
Combine in silico and experimental approaches :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., HIV integrase, as seen in Cobicistat analogs) .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding (OH, NH) and hydrophobic (cyclohexyl, thiazole) features .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and antimicrobial activity (MIC values) against relevant pathogens .

Advanced: How can regioselectivity challenges in thiazole functionalization be addressed?

Methodological Answer:
Control regiochemistry via directing groups or protecting strategies :

  • Introduce a temporary Boc group on the cyclohexanol hydroxyl to prevent undesired side reactions .
  • Use microwave-assisted synthesis to enhance selectivity in thiazole alkylation steps .
  • Validate outcomes with X-ray crystallography for unambiguous structural confirmation .

Advanced: What solvent systems improve solubility for in vitro testing?

Methodological Answer:
For polar derivatives, employ co-solvent systems :

  • Prepare stock solutions in DMSO (≤1% v/v) and dilute with PBS (pH 7.4) to maintain solubility .
  • For hydrophobic analogs, use β-cyclodextrin inclusion complexes or lipid-based nanoemulsions .

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